

Comparative Guide to the Certification and Validation of (E)-O-Demethylroxithromycin Impurity Standard

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Compound of Interest		
Compound Name:	(E)-O-Demethylroxithromycin	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical certification and validation of the **(E)-O-Demethylroxithromycin** impurity standard against other common Roxithromycin impurities. The data presented is essential for ensuring the quality, safety, and efficacy of Roxithromycin-based pharmaceutical products. The certification of impurity reference standards is a critical aspect of regulatory compliance and drug safety.[1][2]

Understanding (E)-O-Demethylroxithromycin

(E)-O-Demethylroxithromycin is a key impurity of the macrolide antibiotic Roxithromycin. Its accurate identification and quantification are crucial for quality control during drug manufacturing. Depending on the position of demethylation, this impurity can be classified as either Roxithromycin Impurity E or Impurity F, both of which are recognized by major pharmacopoeias. For the purpose of this guide, we will consider both impurities as forms of **(E)-O-Demethylroxithromycin** and compare their certified data.

Roxithromycin EP Impurity E: 3"-O-Demethylerythromycin-9-(E)-[O-[(2-methoxyethoxy)methyl]oxime][3][4] Roxithromycin EP Impurity F: N-Demethyl Roxithromycin[5] [6][7][8][9][10][11]



Comparative Analysis of Certified Reference Standards

The certification of a reference standard involves a series of analytical tests to confirm its identity, purity, and potency. Below is a comparative table summarizing the typical certified data for **(E)-O-Demethylroxithromycin** (Impurity E and F) and another significant Roxithromycin impurity, Impurity D.

Parameter	(E)-O- Demethylroxithrom ycin (Impurity E)	(E)-O- Demethylroxithrom ycin (Impurity F)	Roxithromycin Impurity D
Chemical Name	3"-O- Demethylerythromycin -9-(E)-[O-[(2- methoxyethoxy)methyl]oxime][3][4]	3'-N- demethylerythromycin 9-(E)-[O-[(2- methoxyethoxy)methyl]oxime][10][12]	Erythromycin 9-(Z)-[O- [(2- methoxyethoxy)methyl]oxime][12]
CAS Number	1460313-66-9[3][12]	118267-18-8[12][13]	134931-00-3[12]
Molecular Formula	C40H74N2O15[3][12]	C40H74N2O15[6][12]	C41H76N2O15[12]
Molecular Weight	823.03 g/mol [4][12]	823.02 g/mol [6][7][13]	837.05 g/mol [12]
Purity (by HPLC)	≥ 98%	≥ 98%	≥ 98%
Identification	Conforms to structure by ¹ H NMR, ¹³ C NMR, and MS[1][14]	Conforms to structure by ¹ H NMR, ¹³ C NMR, and MS[1][14]	Conforms to structure by ¹ H NMR, ¹³ C NMR, and MS
Water Content (Karl Fischer)	≤ 1.0%	≤ 1.0%	≤ 1.0%
Residual Solvents (GC-HS)	Meets ICH Q3C limits	Meets ICH Q3C limits	Meets ICH Q3C limits
Assay (by HPLC, on anhydrous basis)	95.0% - 102.0%	95.0% - 102.0%	95.0% - 102.0%



Experimental Protocols for Certification and Validation

The following are detailed methodologies for the key experiments involved in the certification and validation of **(E)-O-Demethylroxithromycin** impurity standards.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is used to determine the purity of the impurity standard and to perform the assay.

- · Chromatographic System:
 - Column: C18, 4.6 mm x 250 mm, 5 μm packing
 - Mobile Phase: A mixture of a suitable buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution. A common mobile phase composition is Acetonitrile and water (80:20, v/v).[15]
 - Flow Rate: 1.0 mL/min[16][17]
 - Column Temperature: 40°C[15]
 - UV Detection: 238 nm[15]
 - Injection Volume: 20 μL[15]
- Standard Preparation: A known concentration of the **(E)-O-Demethylroxithromycin** reference standard is prepared in the mobile phase.
- Sample Preparation: The sample to be tested is dissolved in the mobile phase to a similar concentration as the standard.
- Procedure: Inject the standard and sample solutions into the chromatograph. The purity is
 determined by calculating the area percentage of the main peak relative to the total area of
 all peaks. The assay is calculated by comparing the peak area of the sample to that of the
 certified reference standard.



 Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range.
 [16][17]

Mass Spectrometry (MS) for Identification

MS is used to confirm the molecular weight and fragmentation pattern of the impurity.

- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) for highresolution mass data.
- Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. Tandem MS (MS/MS) is performed to obtain fragmentation data, which helps in structural elucidation.[1][14][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

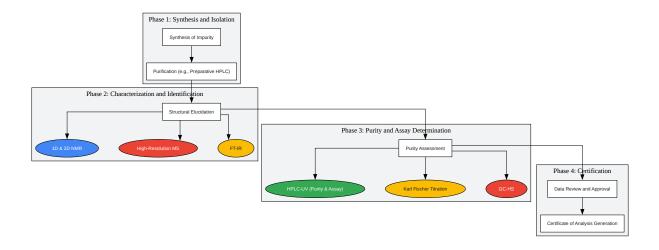
NMR provides detailed information about the chemical structure of the molecule.

- Spectrometer: 400 MHz or higher.
- Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
- Experiments:
 - ¹H NMR: To identify the number and type of protons.
 - ¹³C NMR: To identify the number and type of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms and confirm the overall structure.[1][14]

Visualizing the Certification Workflow



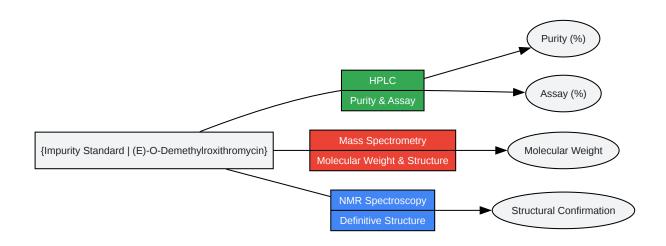
The following diagrams illustrate the logical workflow for the certification of a pharmaceutical impurity standard and the signaling pathway for the analytical techniques employed.



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Caption: Workflow for impurity standard certification.





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Caption: Analytical techniques for standard validation.

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